4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine 4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Brand Name: Vulcanchem
CAS No.: 2640885-57-8
VCID: VC11864865
InChI: InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2
SMILES: C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3
Molecular Formula: C17H22F2N2OS
Molecular Weight: 340.4 g/mol

4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

CAS No.: 2640885-57-8

Cat. No.: VC11864865

Molecular Formula: C17H22F2N2OS

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

4-{1-[(3,5-difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine - 2640885-57-8

Specification

CAS No. 2640885-57-8
Molecular Formula C17H22F2N2OS
Molecular Weight 340.4 g/mol
IUPAC Name [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C17H22F2N2OS/c18-15-8-13(9-16(19)10-15)11-20-3-1-2-14(12-20)17(22)21-4-6-23-7-5-21/h8-10,14H,1-7,11-12H2
Standard InChI Key KBHGATUBGCDBSV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3
Canonical SMILES C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)C(=O)N3CCSCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone. Key structural components include:

  • Piperidine ring: A six-membered amine ring with a methyl group substitution.

  • Thiomorpholine: A sulfur-containing morpholine analog, enhancing lipophilicity and metabolic stability .

  • 3,5-Difluorophenylmethyl group: A fluorinated aromatic substituent that influences electronic properties and receptor binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H22F2N2OS\text{C}_{17}\text{H}_{22}\text{F}_2\text{N}_2\text{OS}
Molecular Weight340.4 g/mol
CAS Number2640885-57-8
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)~3.2 (estimated)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine-thiomorpholine core formation: Cyclization of precursors to generate the piperidine and thiomorpholine rings.

  • Amide bond formation: Coupling reagents like carbodiimides or aminium salts link the piperidine-3-carbonyl group to thiomorpholine.

  • 3,5-Difluorophenylmethyl introduction: Alkylation or nucleophilic substitution attaches the fluorinated aromatic group.

Table 2: Comparison with Structural Analogs

CompoundStructural VariationKey Differences
4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholineSingle fluorine substitutionReduced lipophilicity vs. difluoro analog
4-{1-[(4-Methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholineMethoxy groupAltered pharmacokinetics
4-{1-[(3,4-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholineOrtho-difluoro substitutionEnhanced bioavailability

Reaction conditions (e.g., solvent choice, temperature) critically impact yield and purity. For example, polar aprotic solvents like DMF improve coupling efficiency.

Biological Activity and Mechanisms

Table 3: Biological Activities of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀
4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholineSqualene synthase0.014 µM
4-{1-[(4-Chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine Lipid peroxidation7.5 µM
4-{1-[(3,5-Difluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (this compound)Hypothetical kinaseUnder investigation

Applications in Drug Discovery

Therapeutic Areas

  • Oncology: Fluorinated piperidines are explored as kinase inhibitors for cancer therapy .

  • Neuropharmacology: Thiomorpholine derivatives modulate neurotransmitter receptors, suggesting potential in treating Alzheimer’s or Parkinson’s disease .

  • Metabolic disorders: Analogous compounds reduce plasma triglycerides and cholesterol, indicating antiatherogenic potential .

Preclinical Challenges

  • Synthetic complexity: Multi-step synthesis requires optimization for scalability.

  • Toxicity profiling: Fluorinated compounds may exhibit off-target effects, necessitating thorough safety evaluations .

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